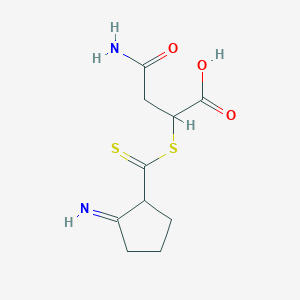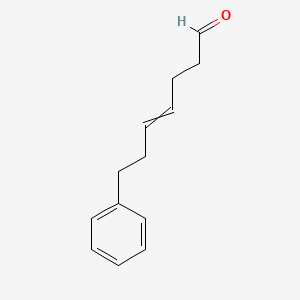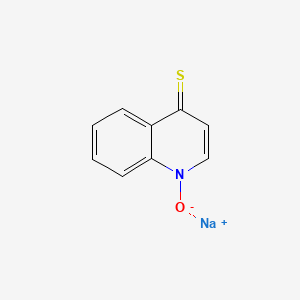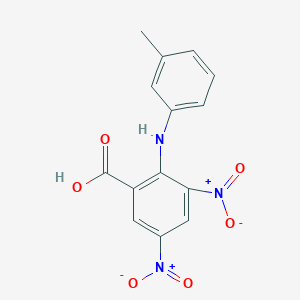
2-(3-Methylanilino)-3,5-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylanilino)-3,5-dinitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of a methylanilino group attached to a dinitrobenzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylanilino)-3,5-dinitrobenzoic acid typically involves the nitration of 3-methylaniline followed by a coupling reaction with a benzoic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a coupling reaction with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium or copper, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact of the chemical processes.
化学反応の分析
Types of Reactions
2-(3-Methylanilino)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Amino derivatives, reduced aromatic compounds.
Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.
科学的研究の応用
2-(3-Methylanilino)-3,5-dinitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Methylanilino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylanilino group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
2-(3-Methylanilino)-3,5-dinitrobenzoic acid: Unique due to the presence of both methylanilino and dinitrobenzoic acid groups.
3-Methylaniline: Lacks the dinitrobenzoic acid moiety, resulting in different chemical properties and reactivity.
3,5-Dinitrobenzoic acid: Lacks the methylanilino group, leading to different applications and biological activity.
特性
CAS番号 |
65462-55-7 |
|---|---|
分子式 |
C14H11N3O6 |
分子量 |
317.25 g/mol |
IUPAC名 |
2-(3-methylanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H11N3O6/c1-8-3-2-4-9(5-8)15-13-11(14(18)19)6-10(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19) |
InChIキー |
QNKIFZKVCYFOAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
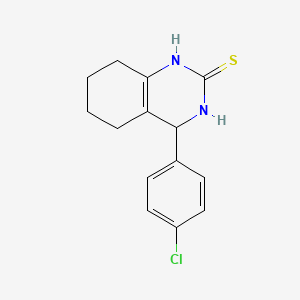
![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)



